1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one
Description
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one is a synthetic organic compound featuring a piperidine core substituted at the 3-position with a (3-chloropyridin-4-yl)oxy group and at the 1-position with a 3-methylbut-2-en-1-one moiety. The compound’s structure integrates multiple pharmacophoric elements:
- Piperidine ring: A six-membered nitrogen-containing heterocycle, common in bioactive molecules due to its conformational flexibility and ability to engage in hydrogen bonding.
- (3-Chloropyridin-4-yl)oxy group: A chlorinated pyridine ether, which may enhance electronic interactions and metabolic stability.
- 3-Methylbut-2-en-1-one: A conjugated enone system that could act as a Michael acceptor, enabling covalent interactions with biological targets.
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-3-methylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11(2)8-15(19)18-7-3-4-12(10-18)20-14-5-6-17-9-13(14)16/h5-6,8-9,12H,3-4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLSHQKYOLISRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one involves several steps, typically starting with the preparation of the chloropyridine derivative. The synthetic route generally includes:
Formation of the Chloropyridine Derivative: This step involves the chlorination of pyridine to obtain 3-chloropyridine.
Piperidine Derivative Formation: The next step is the reaction of 3-chloropyridine with piperidine to form the piperidine derivative.
Coupling Reaction: The final step involves coupling the piperidine derivative with a suitable alkene, such as 3-methylbut-2-en-1-one, under specific reaction conditions to yield the target compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features indicate its potential as a lead compound in drug development. Research has suggested that derivatives of similar structures exhibit significant biological activities, including:
- Neurotransmitter modulation : The piperidine moiety may interact with neurotransmitter receptors, making it a candidate for treating neurodegenerative diseases.
- Anticancer properties : Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation.
Studies have indicated that 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one interacts with various biological targets:
- Receptor binding : Preliminary studies suggest that this compound may bind effectively to certain receptors, indicating potential therapeutic benefits in treating neurological disorders.
Synthesis and Derivative Exploration
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and the introduction of the chloropyridine moiety. Research into its derivatives has revealed:
| Compound Name | Description |
|---|---|
| 1-(4-(3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Investigated for potential cancer treatment properties. |
| Ethyl 4-(4-(3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoate | Exhibits distinct chemical properties relevant for further study. |
Case Studies and Research Findings
Recent studies have documented the biological activity of related compounds, suggesting pathways for future research on 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one:
- Neuropharmacological Effects : Investigations into receptor binding affinities have shown promising results for neuroprotective effects.
- Antimicrobial Activity : Some derivatives have been tested against various pathogens, indicating potential applications in treating infections.
Mechanism of Action
The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
a. 1-{3-[(3-Chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one (BJ46813)
- Molecular Formula : C₂₀H₂₀ClN₃O₂
- Molecular Weight : 369.84 g/mol
- Structural Differences: The ketone substituent in BJ46813 is a 2-(1H-indol-3-yl)ethan-1-one group, replacing the 3-methylbut-2-en-1-one moiety in the target compound.
- Hypothetical Properties: Solubility: BJ46813’s indole group may increase hydrophobicity (higher logP) compared to the target compound’s enone. Bioactivity: Indole derivatives often exhibit kinase inhibitory or serotoninergic activity, while enones may covalently modify cysteine residues in proteins .
b. 1-Ethyl-2-methyl-3-hydroxy-pyridin-4-one (Compound 4b)
- Molecular Formula: C₈H₁₁NO₂ (estimated)
- Structural Differences: Lacks the piperidine and chloropyridine ether components. Features a hydroxypyridinone core, which is a known iron chelator.
Physicochemical and Functional Comparison
Research Findings and Implications
- Synthetic Challenges: The target compound’s enone group may require stabilization during synthesis to prevent premature reactivity, whereas BJ46813’s indole moiety demands selective coupling strategies.
- BJ46813: The indole group aligns with tryptophan-like interactions in protein binding pockets, common in neurotransmitter or kinase inhibitors.
- Stability: The target compound’s enone may degrade under basic conditions or in the presence of nucleophiles, whereas BJ46813’s indole could oxidize under harsh conditions.
Biological Activity
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes piperidine and chloropyridine moieties, which are often associated with various therapeutic effects.
The synthesis of this compound typically involves multiple steps, starting with the preparation of the chloropyridine derivative. The general synthetic route includes:
- Formation of Chloropyridine Derivative : Chlorination of pyridine to obtain 3-chloropyridine.
- Piperidine Derivative Formation : Reaction of 3-chloropyridine with piperidine to form the piperidine derivative.
- Coupling Reaction : Coupling the piperidine derivative with 3-methylbut-2-en-1-one under controlled conditions to yield the target compound.
Biological Activity Overview
Research indicates that 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one exhibits significant biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Several studies have reported on the anticancer properties of compounds similar to 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one. For example, derivatives containing chloropyridine moieties have shown promising cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer).
In a notable study, compounds were evaluated for their antiproliferative activity using the MTT assay, revealing IC50 values indicative of strong cytotoxicity. For instance, certain derivatives exhibited IC50 values as low as 0.28 µg/mL against MCF7 cells, suggesting high potency .
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells. The binding affinity and specificity towards these targets remain key areas for further research.
Comparative Analysis
To better understand the unique properties of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one, it can be compared to other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Contains fluorophenoxy group | Moderate anticancer activity |
| Compound B | Includes isoxazole moiety | Higher selectivity towards cancer cells |
This comparison highlights how structural variations can influence biological activity and therapeutic potential.
Case Studies
A recent case study focusing on the use of similar piperidine derivatives for cancer treatment demonstrated significant results. The study involved a series of synthesized compounds evaluated against MCF7 cells, where certain derivatives showed not only cytotoxic effects but also induced cell cycle arrest at critical phases (S and G2/M), indicating their potential as effective chemotherapeutic agents .
Q & A
Q. What are the optimal synthetic routes for 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 3-((3-chloropyridin-4-yl)oxy)piperidine with 3-methylbut-2-enoyl chloride. Key steps include:
- Solvent selection : Dichloromethane (DCM) or DMF is often used for nucleophilic substitution reactions .
- Base optimization : NaOH or K₂CO₃ facilitates deprotonation of the piperidine nitrogen to enhance reactivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves purity (>95%) .
- Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>99%) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Compare ¹H/¹³C NMR spectra with literature data for analogous piperidine derivatives (e.g., δ ~6.8–7.2 ppm for pyridinyl protons, δ ~3.5–4.5 ppm for piperidinyloxy groups) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for similar piperidinyl-pyridine systems .
- Mass spectrometry : Validate molecular weight via ESI-TOF (e.g., [M+H]⁺ expected at m/z ~335.8) .
Q. What solvents and storage conditions are recommended to maintain stability?
- Methodological Answer :
- Solubility : Soluble in DCM, DMSO, and ethanol; poorly soluble in water .
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation of the enone moiety .
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to assess hydrolytic/oxidative stability .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chloropyridinyl derivatives) .
- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?
- Methodological Answer :
- Analog synthesis : Modify the chloropyridinyl or piperidinyloxy groups to assess impact on target binding .
- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure IC₅₀ values .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with active sites (e.g., ATP-binding pockets) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Validate protocols with positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolic stability : Test liver microsome stability (e.g., rat/human CYP450 isoforms) to identify confounding metabolism .
- Orthogonal validation : Cross-check results using CRISPR-edited cell lines or knockout models to confirm target specificity .
Q. How does stereochemistry at the piperidinyloxy moiety influence pharmacological properties?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers .
- Enantiomer-specific assays : Compare IC₅₀ values of (R)- and (S)-configurations in target binding assays .
- Pharmacokinetics : Assess oral bioavailability and half-life differences in rodent models .
Q. What computational methods predict metabolic pathways and toxicity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
